2,4-Difluoro-5-formylbenzoic acid
Description
Significance of Fluorine in Pharmaceutical and Agrochemical Industries
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. chimia.chresearchgate.net Approximately 20% of all pharmaceuticals and 34% of agrochemicals contain at least one fluorine atom, a testament to the profound impact of this element on biological activity. assettype.com This prevalence is attributed to the unique properties that fluorine imparts, including alterations in molecular conformation, reactivity, metabolic stability, and lipophilicity. assettype.comtandfonline.comnih.gov
Influence of Fluorine on Molecular Conformation and Reactivity
The substitution of hydrogen with fluorine, the most electronegative element, can significantly influence the conformational preferences of a molecule. nih.govacs.org Although fluorine (van der Waals radius of 1.47 Å) is only slightly larger than hydrogen (van der Waals radius of 1.20 Å), its presence can lead to distinct structural arrangements due to stereoelectronic effects. tandfonline.comnih.govnih.gov These conformational changes can, in turn, affect the molecule's reactivity and its ability to bind to biological targets. nih.gov The strong electron-withdrawing nature of fluorine also alters the electron distribution within the molecule, impacting the reactivity of neighboring functional groups. tandfonline.comcnaldrubber.com For instance, the acidity of a carboxylic acid group is increased by the presence of fluorine atoms on the aromatic ring. assettype.com
Impact on Stability, Lipophilicity, and Biological Activity
One of the most significant advantages of incorporating fluorine is the increased metabolic stability of the resulting compound. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong (around 116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (around 99 kcal/mol), making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. assettype.comtandfonline.comacs.org This enhanced stability often leads to a longer biological half-life. youtube.com
Furthermore, fluorination can strategically modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.govnih.gov While the effect can vary depending on the specific molecular context, the substitution of hydrogen with fluorine on an aromatic ring generally increases lipophilicity. nih.govquora.com This can improve a drug's ability to permeate cell membranes. nih.govnih.gov The combined effects of altered conformation, reactivity, stability, and lipophilicity often result in enhanced biological activity and potency. chimia.chresearchgate.nettandfonline.com
Overview of Formylbenzoic Acids as Versatile Synthons
Formylbenzoic acids are a class of organic compounds that possess both a formyl (an aldehyde) and a carboxylic acid functional group attached to a benzoic acid core. This dual functionality makes them highly versatile building blocks, or synthons, in organic synthesis. nih.govnih.gov
Role of the Formyl Group in Chemical Transformations
The formyl group (–CHO) is a highly reactive functional group characterized by a carbonyl center (a carbon-oxygen double bond) bonded to a hydrogen atom. fiveable.mebritannica.com The carbon atom of the formyl group carries a partial positive charge, making it susceptible to attack by nucleophiles. fiveable.me This reactivity allows the formyl group to participate in a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. fiveable.meyoutube.com Formylation, the introduction of a formyl group, is a key strategy for producing aldehydes. wikipedia.orgepfl.ch
Carboxylic Acid Functionality in Organic Reactions
The carboxylic acid group (–COOH) is another cornerstone of organic chemistry, defined by a carbonyl group and a hydroxyl group attached to the same carbon atom. teachy.ai This functional group is acidic and can donate a proton. fiveable.me Carboxylic acids undergo a variety of important reactions, most notably nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. fiveable.mekhanacademy.org This allows for the conversion of carboxylic acids into a range of derivatives, such as esters, amides, and acyl chlorides. youtube.comkhanacademy.orgbyjus.com
Contextualization of 2,4-Difluoro-5-formylbenzoic Acid within Contemporary Chemical Research
This compound is a molecule that embodies the principles discussed above. Its structure, featuring two electron-withdrawing fluorine atoms, a reactive formyl group, and a versatile carboxylic acid moiety, makes it a valuable intermediate in the synthesis of complex molecules. The fluorine atoms enhance the electrophilicity of the aromatic ring and the acidity of the carboxyl group, while also potentially influencing the molecule's metabolic stability and binding interactions in a biological context. The formyl and carboxylic acid groups provide orthogonal handles for a diverse range of chemical modifications.
This compound and its derivatives are of interest in medicinal chemistry research. For example, derivatives of 2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] tandfonline.comteachy.ailookchem.comtriazines have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1), which are important targets in cancer therapy. nih.gov The synthesis of such complex molecules often relies on the strategic use of functionalized building blocks like this compound. The development of efficient synthetic routes to fluorinated benzoic acids, including those involving nucleophilic fluorination, remains an active area of research. arkat-usa.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C8H4F2O3 |
| Molecular Weight | 186.11 g/mol |
| InChI | InChI=1S/C8H4F2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3H,(H,12,13) |
| InChIKey | YHYYHMVYTOLOLJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1C(=O)O)F)F)C=O |
| Data sourced from PubChem CID: 53405251 uni.lu |
Current Research Gaps and Future Directions
Despite its demonstrated utility, there are notable gaps in the publicly available research on this compound itself. Future research efforts could be directed towards the following areas:
Development and Publication of Efficient Synthetic Routes: The development and dissemination of a high-yielding, scalable, and cost-effective synthesis for this compound would be highly beneficial to the wider scientific community, potentially lowering its cost and increasing its accessibility for research and development.
Exploration of its Reactivity: A systematic investigation into the reactivity of its dual functional groups under various reaction conditions could unveil new synthetic methodologies and expand its application in organic synthesis.
Expansion of its Application in Medicinal Chemistry: While its role in the synthesis of VEGFR-2 inhibitors is established, further exploration of its use in creating novel scaffolds for other biological targets is a promising avenue for future research. The unique electronic properties conferred by the difluoro substitution pattern could be leveraged to design molecules with novel pharmacological profiles.
Application in Materials Science: The potential of this compound as a monomer or precursor for the synthesis of high-performance polymers, liquid crystals, or other advanced materials remains largely unexplored. Its rigid, fluorinated aromatic structure could impart desirable properties such as thermal stability, and specific optical or electronic characteristics to new materials.
Properties
IUPAC Name |
2,4-difluoro-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYHMVYTOLOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162674-68-1 | |
| Record name | 2,4-difluoro-5-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes to 2,4-Difluoro-5-formylbenzoic Acid
Established routes to this compound typically involve a series of reactions, each contributing to the final structure. These multi-step approaches allow for the controlled and sequential introduction of the necessary chemical features.
Multi-step synthesis is a cornerstone of organic chemistry, providing pathways to complex molecules from simpler, commercially available starting materials. For this compound, these sequences often begin with a fluorinated benzene (B151609) derivative that is subsequently functionalized.
A common strategy for synthesizing aromatic aldehydes and carboxylic acids involves the oxidation of a methyl group and hydrolysis of a nitrile group. In the context of this compound, a key precursor is 2,4-Difluoro-5-methylbenzonitrile. achemblock.comsigmaaldrich.com This starting material already contains the desired difluoro substitution pattern and a methyl group at the 5-position, along with a nitrile at the 1-position. The synthesis would proceed by the selective oxidation of the methyl group to a formyl (aldehyde) group. This transformation requires carefully chosen oxidizing agents to avoid over-oxidation to a carboxylic acid while leaving the rest of the molecule intact. The nitrile group is then hydrolyzed in a subsequent step to yield the final benzoic acid derivative.
Table 1: Precursor Data for Oxidation Route
| Compound Name | CAS Number | Molecular Formula | Application |
|---|
The hydrolysis of a benzonitrile (B105546) intermediate is a critical step in syntheses that start from nitrile-containing precursors. This reaction converts the cyano group (-C≡N) into a carboxylic acid group (-COOH). The process is typically carried out under acidic or basic conditions, followed by an acidic workup. For instance, after the oxidation of the methyl group in 2,4-Difluoro-5-methylbenzonitrile to a formyl group, the resulting intermediate, 2,4-difluoro-5-formylbenzonitrile, would undergo hydrolysis to produce the target molecule, this compound. This step completes the formation of the benzoic acid moiety.
The synthesis of analogous fluorinated benzoic acids often employs halogenation and coupling reactions. mt.com Halogenation introduces halogen atoms (F, Cl, Br, I) onto an aromatic ring, which can be a crucial step in building the desired substitution pattern. mt.com The reactivity in these reactions typically follows the order F > Cl > Br > I. mt.com For fluorinated compounds, direct fluorination can be aggressive, sometimes necessitating the use of milder fluorinating agents or multi-step sequences where fluorine is introduced via nucleophilic substitution. mt.comarkat-usa.org
Coupling reactions, such as Suzuki or Stille couplings, are powerful tools for forming carbon-carbon bonds. While not directly a part of the primary synthesis of this compound from its methylbenzonitrile precursor, these reactions are vital for creating more complex analogs where an aryl or alkyl group might be attached to the benzene ring.
Carboxylation is a reaction that introduces a carboxylic acid group onto a substrate, often by using carbon dioxide (CO2) as the carbon source. chemrevlett.comacs.org The direct carboxylation of fluorinated aromatics is a challenging but attractive route due to the abundance and low cost of CO2. chemrevlett.com These reactions often require a catalyst to activate the relatively inert C-F or C-H bonds. chemrevlett.com For example, Lewis acid-mediated carboxylation has been shown to be effective for various aromatic compounds. acs.org A potential, though less common, route to this compound could involve the carboxylation of a 1,3-difluoro-4-formylbenzene intermediate.
Regioselective Synthesis Strategies
Regioselectivity, the control of the position at which functional groups are introduced onto a molecule, is paramount in the synthesis of specifically substituted compounds like this compound. The choice of starting material is the most straightforward way to ensure regioselectivity. For example, beginning a synthesis with 2,4-Difluoro-5-methylbenzonitrile predetermines the positions of the fluorine atoms and the eventual locations of the formyl and carboxyl groups.
Alternatively, directing group strategies can be employed. rsc.org In this approach, a functional group already present on the aromatic ring directs incoming reagents to a specific position (ortho, meta, or para). The carboxylic acid group itself can act as a traceless directing group, guiding functionalization to the ortho position before being removed. rsc.org Such advanced strategies allow for the construction of complex substitution patterns that might be difficult to achieve otherwise.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Difluoro-5-methylbenzonitrile |
| 2-fluoro-5-formylbenzoic acid |
| 2-amino-3-fluorobenzoic acid |
| 1,3-difluoro-4-formylbenzene |
| Carbon dioxide |
| Chlorine |
| Bromine |
| Iodine |
Control over Fluorination and Formylation Positions
Therefore, electrophilic attack is strongly favored at the C5 position, which is para to the C2-fluorine, ortho to the C4-fluorine, and meta to the carboxylic acid. This convergence of directing effects makes direct formylation a plausible and efficient strategy.
Two primary formylation methods are considered for this transformation:
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comorganic-chemistry.orgwikipedia.orgijpcbs.com The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group after hydrolysis. organic-chemistry.orgwikipedia.org Given that 2,4-difluorobenzoic acid is an electron-deficient system, harsh reaction conditions might be necessary to drive the reaction forward.
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃). synarchive.comwikipedia.org This approach is also suitable for electron-deficient aromatic compounds.
An alternative synthetic route involves the initial synthesis of a 5-substituted-2,4-difluorobenzoic acid, where the substituent can later be converted into a formyl group. A notable example is the use of 5-bromo-2,4-difluorobenzoic acid as an intermediate. google.com The bromo group can be transformed into a formyl group through several methods:
Bouveault Aldehyde Synthesis: This involves the formation of a Grignard reagent from the aryl bromide, which then reacts with a formylating agent like DMF. wikipedia.orgresearchgate.netmasterorganicchemistry.com
Palladium-Catalyzed Formylation: This modern approach uses carbon monoxide and a hydrogen source (like H₂) in the presence of a palladium catalyst to directly convert the aryl bromide to an aldehyde. nih.govacs.orgacs.orgnih.gov
Mechanistic Studies of Key Synthetic Steps
While specific mechanistic studies for the synthesis of this compound are not extensively documented, the underlying principles of the key reactions provide a solid foundation for understanding the reaction pathways.
Investigation of Reaction Pathways
Direct Formylation (Vilsmeier-Haack & Rieche): The reaction proceeds via an electrophilic aromatic substitution mechanism.
Formation of the Electrophile: In the Vilsmeier-Haack reaction, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. organic-chemistry.orgwikipedia.org In the Rieche formylation, the Lewis acid activates dichloromethyl methyl ether to generate a highly electrophilic species. synarchive.com
Electrophilic Attack: The π-electron system of the 2,4-difluorobenzoic acid ring attacks the electrophile. As discussed, the C5 position is the most likely site of attack due to the combined directing effects of the fluorine and carboxyl groups.
Rearomatization: A base present in the reaction mixture removes a proton from the sigma complex (arenium ion), restoring the aromaticity of the ring.
Hydrolysis: The intermediate iminium salt (in the Vilsmeier-Haack reaction) or related species is hydrolyzed during workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org
Formylation from 5-Bromo Intermediate:
Grignard Formation (Bouveault Synthesis): 5-Bromo-2,4-difluorobenzoic acid would first need its acidic proton protected before reacting with magnesium to form the Grignard reagent. This organometallic species then acts as a nucleophile.
Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of DMF.
Hydrolysis: The resulting intermediate is hydrolyzed to produce the aldehyde. wikipedia.org
Palladium-Catalyzed Formylation: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a low-valent palladium species, followed by CO insertion and subsequent reductive elimination to form the aldehyde. acs.org
Role of Catalysts and Reagents
Lewis Acids (Rieche Formylation): Catalysts like TiCl₄ or AlCl₃ are crucial for activating the formylating agent (dichloromethyl methyl ether), making it sufficiently electrophilic to react with the deactivated aromatic ring.
Activating Agents (Vilsmeier-Haack): Reagents such as POCl₃ or oxalyl chloride are necessary to convert the amide (DMF) into the reactive Vilsmeier reagent. jk-sci.com
Palladium Catalysts: In the formylation of aryl bromides, the choice of palladium precursor and ligands is critical for catalytic activity and efficiency. nih.govacs.org
Bases: In the palladium-catalyzed formylation, a base is typically required to facilitate the reductive elimination step and neutralize the generated acid. acs.org
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is key to maximizing the yield and purity of this compound.
| Parameter | Vilsmeier-Haack/Rieche Formylation | Conversion of Bromo-Intermediate |
| Temperature | Higher temperatures may be required to overcome the deactivation of the ring. However, this can also lead to side reactions. | Grignard formation is typically done at low temperatures, while the subsequent reaction and palladium-catalyzed methods may require heating. |
| Solvent | Aprotic solvents are generally used. | Ethereal solvents are common for Grignard reactions, while various organic solvents can be used for palladium catalysis. |
| Stoichiometry | The ratio of formylating agent and catalyst to the substrate needs to be carefully controlled to avoid side reactions like di-formylation or decomposition. | The stoichiometry of the organometallic reagent and the palladium catalyst loading are critical for high conversion. |
| Reaction Time | Monitoring the reaction progress by techniques like TLC or GC is essential to determine the optimal reaction time. | Reaction times can vary significantly depending on the specific method and catalyst used. |
A study on the formylation of 1,3-difluorobenzene (B1663923) using dichloromethyl methyl ether and AlCl₃ reported a 73% yield of the corresponding aldehyde, highlighting the feasibility of this approach for similar substrates. jst.go.jp For the conversion of aryl bromides to aldehydes, palladium-catalyzed methods often provide high yields under optimized conditions. nih.govacs.org
Stereochemical Considerations in Related Synthetic Routes
The synthesis of this compound does not involve the creation of any chiral centers, and therefore, stereochemical considerations are not a primary concern in its direct synthesis. However, in the synthesis of more complex molecules where this compound is used as a building block, the introduction of stereocenters in subsequent steps would require the use of stereoselective synthetic methods.
Chemical Reactivity and Functionalization
Reactions Involving the Formyl Group
The formyl group, an aldehyde functionality, is a site of rich chemical reactivity, readily undergoing oxidation, reduction, and condensation reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of 2,4-difluoro-5-formylbenzoic acid can be oxidized to a second carboxylic acid group, yielding 2,4-difluorobenzene-1,5-dicarboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For instance, the oxidation of 2,5-diformylfuran to 2,5-furandicarboxylic acid has been successfully carried out using lipase (B570770) B from Candida antarctica (CALB). nih.gov This enzymatic approach highlights a green and selective method for such oxidations. While specific studies on the oxidation of this compound are not detailed in the provided results, the general principles of aldehyde oxidation are well-established.
Condensation Reactions and Schiff Base Formation
The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. nih.govyoutube.com The formation of Schiff bases is a versatile method for creating new C=N double bonds and is fundamental in various synthetic and biological processes. nih.govyoutube.comwikipedia.org For example, 4-formylbenzoic acid has been used to synthesize Schiff base nickel complexes through condensation with o-aminobenzenethiophenol. google.com Similarly, this compound can react with a variety of amines to produce a diverse range of Schiff base derivatives. The reactivity in these condensation reactions can be influenced by the reaction conditions, such as the solvent and the presence of catalysts. researchgate.net For instance, the reaction of o-formylbenzoic acid with hydrazides of (iso)nicotinic and hydroxybenzoic acids in ethanol (B145695) leads to the formation of the corresponding hydrazones, a class of Schiff bases. researchgate.net
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is another key reactive center in this compound, participating in reactions such as esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst. masterorganicchemistry.comnumberanalytics.comyoutube.comyoutube.com This process, known as Fischer esterification, is an equilibrium reaction where the alcohol is often used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Alternatively, carboxylic acids can be converted to esters by first forming a more reactive intermediate, such as an acyl chloride, which then reacts with an alcohol. msu.edulibretexts.org
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org However, this conversion can be achieved by heating the ammonium (B1175870) carboxylate salt to drive off water or by using coupling agents. libretexts.orglookchemmall.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. libretexts.orgkhanacademy.org Niobium pentoxide (Nb₂O₅) has also been shown to be an effective reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC) or Heat | Amide |
Reactions Involving the Fluorinated Aromatic Ring
The aromatic ring of this compound is highly electron-deficient. This is due to the strong inductive electron-withdrawing effects of the two fluorine atoms, the carboxyl group, and the formyl group. This electronic characteristic makes the ring susceptible to nucleophilic attack while simultaneously rendering it highly resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzoic Acids
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. libretexts.org In this two-step addition-elimination process, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orglibretexts.org For fluorinated arenes, the fluorine atoms serve as effective leaving groups, and their presence, along with other electron-withdrawing substituents, activates the ring for such transformations. core.ac.uknih.gov
In the case of this compound, the positions ortho and para to the electron-withdrawing formyl and carboxyl groups are highly activated towards nucleophilic attack. The fluorine atom at the C-4 position is particularly susceptible to displacement due to stabilization of the negative charge in the Meisenheimer intermediate by the adjacent formyl group and the para-carboxyl group. libretexts.org The fluorine at C-2 is also a potential site for substitution.
Common nucleophiles used in SNAr reactions on activated fluoroarenes include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functionalities. libretexts.orgnih.gov For instance, the reaction of 2,4-dinitrofluorobenzene with amino groups is a classic example used in peptide chemistry. libretexts.org While specific studies on this compound are not abundant, the principles of SNAr on similarly activated systems, like dinitrofluorobenzenes, suggest that it is a viable and powerful method for its derivatization. nih.govresearchgate.net The reaction can also be performed intramolecularly to construct fused heterocyclic systems. acsgcipr.org
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. chemistry.coach However, the benzene (B151609) ring in this compound is severely deactivated by three strong electron-withdrawing groups (two fluoro, one formyl, one carboxyl). These groups pull electron density from the ring, making it a very poor nucleophile. libretexts.orgyoutube.com
Substituents are classified as either activating or deactivating based on their ability to donate or withdraw electron density. libretexts.org Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease it. libretexts.orglibretexts.org The substituents on this compound are all deactivating. youtube.comuci.edu Consequently, subjecting this compound to standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) would likely result in no reaction or require exceptionally harsh conditions that could degrade the molecule. The deactivating groups also direct any potential, albeit unlikely, substitution to the meta position relative to themselves. libretexts.org Given the substitution pattern, the only available position (C-6) is ortho to the carboxyl group and meta to the formyl and C-4 fluoro group, further complicating predictability.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.cn The Negishi coupling, specifically, involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a palladium complex. researchgate.net
While C-F bonds are generally the least reactive in such couplings (with reactivity order I >> Br > OTf >> Cl > F), their activation and functionalization are areas of active research. nih.govrsc.orglibretexts.org Direct C-F bond activation for Negishi-type couplings on fluoroarenes is challenging but not impossible, often requiring specialized catalysts or conditions. nih.govrsc.org More commonly, a more reactive halogen (like Br or I) would be introduced onto the ring to facilitate standard cross-coupling.
However, an alternative strategy involves the metalation of the fluoroaromatic compound followed by transmetalation. For instance, fluorinated arenes can be deprotonated using strong bases to create a metalated intermediate, which can then participate in Negishi cross-coupling reactions after transmetalation with a zinc salt like ZnCl₂. rsc.org This approach circumvents the need for direct C-F bond activation by the palladium catalyst. Given the acidity of the ring C-H proton at position 6, ortho to the carboxyl group, a directed ortho-metalation followed by a Negishi-type coupling could be a plausible route for functionalization at this position.
Multicomponent Reactions (MCRs) Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for generating molecular complexity. capes.gov.br The structure of this compound, possessing both a carboxylic acid and an aldehyde group, makes it an ideal substrate for important isocyanide-based MCRs like the Passerini and Ugi reactions. nih.gov
Ugi and Passerini Reactions with Formylbenzoic Acids
The Passerini three-component reaction (P-3CR) involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxycarboxamide. wikipedia.orgorganic-chemistry.orgmdpi.com When this compound is used, it serves as both the carboxylic acid and the aldehyde component in an intramolecular sense, although more commonly it would react with an external isocyanide and either an external aldehyde/ketone (utilizing its acid function) or an external carboxylic acid (utilizing its aldehyde function). The classical reaction involves three separate components. nih.gov
The Ugi four-component reaction (U-4CR) is even more powerful, combining a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to form a bis-amide or a peptide-like structure. researchgate.netnih.govslideshare.net The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by the addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the final product. slideshare.net
For this compound, its dual functionality is a significant asset. It can readily participate in Ugi-type reactions, for example, by reacting with an amine, an isocyanide, and another carboxylic acid, or by reacting with an amine, an isocyanide, and another aldehyde. The most direct application involves its use as the aldehyde and acid component simultaneously in reactions with amines and isocyanides to generate complex heterocyclic structures. nih.govnih.gov
Table 1: Representative Ugi and Passerini Reaction Components
| Reaction | Aldehyde Component | Carboxylic Acid Component | Amine Component | Isocyanide Component | Product Type |
| Passerini | This compound | External Acid | Not Applicable | Isocyanide | α-Acyloxycarboxamide |
| Passerini | External Aldehyde | This compound | Not Applicable | Isocyanide | α-Acyloxycarboxamide |
| Ugi | This compound | External Acid | Primary Amine | Isocyanide | Bis-amide |
| Ugi | External Aldehyde | This compound | Primary Amine | Isocyanide | Bis-amide |
| Ugi-3CR | This compound | Self-contained | Primary Amine | Isocyanide | Fused Lactam |
Synthesis of Fused Heterocyclic Systems
A major advantage of using bifunctional starting materials like 2-formylbenzoic acids in MCRs is the potential for subsequent intramolecular cyclization reactions. nih.gov The initial adduct formed from a Ugi or Passerini reaction often contains functionalities that can react with each other in a "post-condensation" step to form new rings, frequently leading to fused heterocyclic systems. nih.govfrontiersin.org
For example, the Ugi three-component reaction (U-3CR) of 2-formylbenzoic acid, a primary amine, and an isocyanide directly yields highly functionalized isoindolinone derivatives (fused γ-lactams). nih.govbeilstein-journals.org This transformation is highly valuable for creating scaffolds relevant to medicinal chemistry. nih.gov The resulting Ugi adduct can also be designed to undergo further reactions. For instance, if one of the Ugi components contains another reactive group (like an azide (B81097) or an alkyne), a subsequent intramolecular cycloaddition can lead to complex polycyclic systems in a one-pot sequence. beilstein-journals.orgresearchgate.net The versatility of the Ugi adduct allows for the synthesis of various N-heterocycles, including piperazinones and diazepinones, through carefully designed post-condensation strategies. nih.govrsc.org
Derivatives and Analogues: Synthesis and Structure Activity Relationships
Design and Synthesis of 2,4-Difluoro-5-formylbenzoic Acid Analogues
The design of analogues of this compound is driven by the goal of enhancing specific properties, such as potency, selectivity, and pharmacokinetic parameters. This is achieved through systematic structural modifications and the introduction of a wide array of functional groups.
Structural Modifications for Enhanced Properties
The core structure of this compound offers multiple sites for modification. Strategic alterations to the benzene (B151609) ring, as well as the formyl and carboxyl substituents, can profoundly influence the molecule's interaction with biological targets. For instance, in a related series of difluorinated compounds, the introduction of additional substituents on the aromatic ring has been shown to modulate activity. While direct synthetic routes for a wide range of this compound analogues are not extensively documented in publicly available literature, a patent for heterocyclic derivatives provides insight into the synthetic utility of a closely related compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-l-yl)methyl)benzoic acid. In this example, the formyl group is essentially pre-functionalized, and the carboxylic acid is used as a handle for amide bond formation with a cyclic diamine, demonstrating a key synthetic strategy. google.com
The synthesis of related halogenated benzoic acids, such as 2,4-dichloro-3-cyano-5-fluorobenzoic acid, often involves multi-step sequences starting from commercially available precursors. researchgate.net These synthetic pathways can include nitration, reduction, diazotization, and halogenation reactions to install the desired substituents on the aromatic ring. researchgate.net Such methodologies could potentially be adapted for the synthesis of novel this compound analogues.
Introduction of Diverse Functional Groups
The introduction of diverse functional groups is a key strategy to explore the chemical space around the this compound scaffold and to improve its drug-like properties. The formyl and carboxyl groups are particularly amenable to a variety of chemical transformations.
The formyl group can serve as a precursor for a wide range of functionalities, including:
Aldehydes: Can be converted to alcohols via reduction, or to other functional groups through reactions like the Wittig reaction.
Amines: Can be introduced via reductive amination.
Heterocycles: Can participate in condensation reactions to form various heterocyclic rings, which are prevalent in many drug molecules.
The carboxyl group is also a versatile handle for modification:
Amides and Esters: Can be readily formed through reactions with amines and alcohols, respectively. This is a common strategy to improve cell permeability and modulate solubility.
Bioisosteres: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or sulfonamides, to alter the pKa and pharmacokinetic profile of the molecule.
A study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives highlights a synthetic approach where a chlorosulfonated benzoic acid is reacted with various anilines and amines to generate a library of sulfonamide analogues. nih.gov This strategy could be conceptually applied to a sulfonated version of this compound to generate a diverse set of derivatives.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies would focus on the impact of the fluorine atoms, and modifications to the formyl and carboxyl groups.
Impact of Fluorine Substitution on Biological Activity
The presence and position of fluorine atoms on a phenyl ring can significantly influence a molecule's biological activity. Fluorine's high electronegativity can alter the electronic properties of the ring, affecting its interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug.
In a study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues targeting PPARγ, the halogen substitutions on the benzene ring were found to be critical for activity. nih.govgonzaga.edu While this study does not involve this compound directly, it demonstrates that the specific placement of halogens is a key determinant of biological function. For instance, substitutions at position 4 of the benzene ring were associated with higher transcriptional activity. gonzaga.edu This suggests that the fluorine atoms at positions 2 and 4 of the target compound likely play a significant role in its potential biological interactions.
Influence of Formyl and Carboxyl Group Modifications
Modifications to the formyl and carboxyl groups are expected to have a profound impact on the SAR of this compound derivatives. These groups are key pharmacophoric features that can participate in hydrogen bonding and other interactions with a biological target.
In the context of other benzoic acid derivatives, the carboxyl group is often essential for binding to the target protein. For example, in a series of 1-phenylbenzimidazole inhibitors of the platelet-derived growth factor receptor (PDGFR), the benzimidazole (B57391) ring binds in the ATP site, with the 5-position pointing towards the mouth of the pocket, allowing for substitution with various groups. nih.gov This suggests that modifications to the carboxyl group of this compound, or its conversion to other functional groups, would likely have a significant effect on biological activity.
Similarly, the formyl group's reactivity allows for its conversion into a variety of other functionalities. The nature of the substituent replacing the formyl group would introduce new steric and electronic properties, which would need to be systematically evaluated to understand their effect on activity.
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For a series of 2,4-diamino-5-deazapteridine inhibitors of Mycobacterium avium complex dihydrofolate reductase, a pharmacophore model was developed that consisted of two hydrogen bond acceptors, one hydrophobic feature, and one ring aromatic feature. nih.gov
For derivatives of this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the formyl or carboxyl group).
A hydrogen bond donor (the hydroxyl of the carboxyl group).
An aromatic ring feature.
Potentially, the fluorine atoms could contribute to the pharmacophore through specific interactions.
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2,4-Difluoro-5-formylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the carboxylic acid proton. The aldehydic proton (CHO) would appear at a significantly downfield chemical shift, typically in the 9.9-10.1 ppm range. The carboxylic acid proton (COOH) is also expected to be highly deshielded, appearing as a broad singlet above 10 ppm, with its exact position and broadness influenced by solvent and concentration due to hydrogen bonding. The two aromatic protons would appear as doublets, with their coupling patterns and chemical shifts dictated by the strong electronic effects of the fluorine, formyl, and carboxyl substituents.
¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups are the most downfield, typically appearing above 165 ppm and 190 ppm, respectively. The aromatic carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature in ¹³C NMR. The other aromatic carbons would show smaller two- or three-bond couplings (²JC-F, ³JC-F), aiding in their definitive assignment.
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. ambeed.com It provides direct information about the chemical environment of the fluorine atoms. The spectrum for this compound would show two distinct signals, one for each fluorine atom, due to their different positions relative to the other functional groups. The chemical shifts and the coupling between the two fluorine nuclei (⁴JF-F) would be characteristic of their 1,3-relationship on the benzene (B151609) ring.
Table 1: Predicted NMR Data for this compound Data is predicted based on typical chemical shift values for analogous functional groups and substituted benzene rings.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | > 10.0 | br s | -COOH |
| ¹H | 9.9 - 10.1 | s | -CHO |
| ¹H | 7.5 - 8.5 | d | Aromatic C-H |
| ¹H | 7.5 - 8.5 | d | Aromatic C-H |
| ¹³C | > 190 | d | C HO |
| ¹³C | > 165 | d | C OOH |
| ¹³C | 110 - 165 | m | Aromatic C |
Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Fragmentation Analysis
Advanced mass spectrometry techniques are crucial for confirming the elemental composition and exploring the fragmentation pathways of a molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₈H₄F₂O₃), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) to aid in identification. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of liquid chromatography with the structural analysis capability of tandem mass spectrometry. bohrium.com After ionization, the parent ion of this compound can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Key fragmentation pathways for this molecule would likely involve:
Loss of water (H₂O) from the carboxylic acid group.
Loss of carbon monoxide (CO) from the formyl group.
Decarboxylation, with the loss of carbon dioxide (CO₂).
Combinations of these losses.
Analysis of these fragment ions provides definitive structural confirmation and can be used for quantitative analysis in complex matrices. cdnsciencepub.com
Table 2: Predicted HRMS Data and Potential Fragments for this compound
| Ion/Fragment | Formula | Mass Type | Predicted m/z | Description |
|---|---|---|---|---|
| [M-H]⁻ | C₈H₃F₂O₃⁻ | Monoisotopic | 185.0056 | Parent Ion (Negative Mode) |
| [M+H]⁺ | C₈H₅F₂O₃⁺ | Monoisotopic | 187.0201 | Parent Ion (Positive Mode) |
| [M-H₂O-H]⁻ | C₈HF₂O₂⁻ | Fragment | 167.00 | Loss of water |
| [M-CO-H]⁻ | C₇H₃F₂O₂⁻ | Fragment | 157.01 | Loss of carbon monoxide |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule, providing a "fingerprint" spectrum that is highly specific.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by several key absorption bands. The O-H stretch of the carboxylic acid group would appear as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of hydrogen-bonded dimers in the solid state. The C=O stretching vibrations of the carboxylic acid and aldehyde groups would result in two strong, distinct bands between 1650 and 1750 cm⁻¹. The exact positions of these bands are sensitive to electronic effects and hydrogen bonding. Aromatic C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region, while the strong C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While polar groups like C=O show strong IR bands, more symmetric vibrations and less polar bonds often produce stronger Raman signals. For this molecule, the aromatic ring breathing modes and the symmetric C-F stretching vibrations would be prominent in the Raman spectrum. Comparing the FT-IR and FT-Raman spectra helps in the assignment of complex vibrational modes, as vibrations that are strong in one are often weak in the other.
Table 3: Characteristic Vibrational Frequencies for this compound Assignments based on typical frequency ranges for functional groups found in substituted benzoic acids.
| Vibrational Mode | Typical FT-IR / FT-Raman Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong (IR) |
| C-H stretch (Aromatic & Aldehyde) | 2800 - 3100 | Medium-Weak |
| C=O stretch (Carboxylic acid) | 1680 - 1720 | Very Strong (IR) |
| C=O stretch (Aldehyde) | 1690 - 1740 | Very Strong (IR) |
| C=C stretch (Aromatic ring) | 1450 - 1600 | Medium-Strong |
| C-F stretch | 1100 - 1300 | Strong (IR) |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong (IR) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum of an aromatic compound like this compound is primarily due to π → π* transitions within the benzene ring. The presence of the carboxyl and formyl groups, which are conjugated with the ring, typically results in a shift of these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
For substituted benzoic acids, the main absorption band (the B-band) is often observed in the 230-280 nm range. The exact position (λmax) and intensity of this band are influenced by the electronic nature of the substituents. The two fluorine atoms and the electron-withdrawing formyl and carboxyl groups will modulate the energy of the molecular orbitals, leading to a unique absorption profile that is characteristic of the compound's specific substitution pattern.
Crystal Structure Analysis
While spectroscopic methods provide detailed information about molecular structure, X-ray diffraction provides the definitive arrangement of atoms in the solid state.
X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule. If a suitable single crystal of this compound could be grown, this analysis would reveal:
Precise Bond Lengths and Angles: Confirming the geometry of the benzene ring and the attached functional groups.
Molecular Conformation: Determining the planarity of the molecule and the relative orientation of the carboxyl and formyl groups with respect to the aromatic ring.
This data provides an unambiguous solid-state picture that complements the solution-state information obtained from NMR and the bonding information from vibrational spectroscopy.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools in modern chemical research, providing a bridge between theoretical concepts and experimental observations. For a molecule like this compound, these techniques can elucidate its electronic structure, conformational possibilities, and potential as a biologically active agent.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
While direct DFT studies on this compound are not readily found, research on related compounds like other benzoic acid derivatives demonstrates the utility of this method. nih.gov For instance, DFT computations have been used to gain deep structural insights and analyze quantum chemical reactivity for various benzoic acids, which is crucial for predicting their behavior in chemical reactions and biological systems. nih.gov A study on difluoroenoxysilanes reacting with 2-formylbenzoic acid also utilized DFT calculations to understand the reaction mechanisms. acs.org
Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra and understanding the nature of electronic transitions. By calculating the energies required to promote electrons from occupied to unoccupied orbitals, TD-DFT can help interpret experimental spectroscopic data and predict the photophysical properties of a compound.
For aromatic compounds like this compound, TD-DFT can identify the key electronic transitions, such as π-π* and n-π* transitions, which are characteristic of the benzene ring and the carbonyl groups of the aldehyde and carboxylic acid functions. While specific TD-DFT studies on this molecule are not published, the methodology is standard for analyzing the electronic spectra of novel organic compounds.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
Although no specific molecular docking studies featuring this compound as the ligand are documented in the reviewed literature, studies on similar benzoic acid derivatives highlight the potential applications. For example, various benzoic acid derivatives have been investigated in silico to evaluate their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov These studies predict binding affinity and specific interactions with amino acid residues in the active site of the protein. nih.gov Similarly, other fluorinated compounds have been docked against biological targets like VEGFR-2 to explore their potential as anticancer agents. nih.gov Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Table 1: Example Docking Scores for Benzoic Acid Derivatives against SARS-CoV-2 Main Protease This table is illustrative and based on data for related compounds, not this compound.
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| 2,5-dihydroxybenzoic acid | -33.84 | nih.gov |
| Gallic acid | -38.31 | nih.gov |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. These predictions include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.
For this compound, computational models can predict the ¹H, ¹³C, and ¹⁹F NMR spectra, providing valuable information for structural assignment. Likewise, the IR spectrum can be calculated to identify the characteristic vibrational frequencies of the C=O, O-H, C-F, and C-H bonds. The PubChem database contains predicted collision cross-section values for various adducts of this compound, which are derived from computational methods and are useful in ion mobility-mass spectrometry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) for [M-H]⁻ Adduct This table presents computationally predicted data.
| Compound | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| This compound | [M-H]⁻ | 130.6 | uni.lu |
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. By mapping these energies, a conformational energy landscape can be constructed, which reveals the most likely shapes the molecule will adopt.
For this compound, the primary sources of conformational flexibility are the rotation around the C-C bonds connecting the carboxylic acid and formyl groups to the benzene ring. The orientation of these groups can be influenced by intramolecular hydrogen bonding and steric hindrance from the adjacent fluorine atoms. Computational studies on related substituted benzaldehydes and benzoic acids have shown that planar conformations are often preferred, but the presence of bulky or interacting substituents can lead to non-planar, higher-energy structures. The relative orientation of the C=O and O-H in the carboxyl group (syn or anti) and the orientation of the formyl group relative to the ring are key conformational questions that can be addressed by scanning the potential energy surface.
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Applications of 2,4-Difluoro-5-formylbenzoic Acid and its Derivatives
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, a highly functionalized aromatic compound, serves as a critical building block in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two reactive functional groups (a carboxylic acid and a formyl group), makes it a versatile precursor for complex molecular architectures.
The utility of this compound as a key intermediate is prominently demonstrated in the synthesis of several classes of therapeutic agents, including groundbreaking cancer therapies and potent antiviral compounds.
One of the most significant applications of a derivative of this compound is in the production of Olaparib (marketed as Lynparza), a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. patsnap.comnih.gov PARP enzymes are crucial for the repair of single-strand DNA breaks. patsnap.com In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. patsnap.com Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality. patsnap.comresearchtopractice.com
A key intermediate in the synthesis of Olaparib is 2,4-difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. The synthesis of this intermediate can be achieved from precursors related to this compound, highlighting the importance of this structural motif in accessing the final drug substance. The process involves the construction of the phthalazinone core and its subsequent linkage to the difluorobenzoyl moiety.
Table 1: Selected PARP Inhibitors and their Precursors
| Drug Name | Precursor Fragment related to this compound | Therapeutic Target |
| Olaparib | 2,4-difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | PARP1, PARP2 |
While various fluorinated benzoic acids are crucial for the synthesis of quinolone and fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, direct evidence for the use of this compound in the synthesis of currently marketed quinolone carboxylic acid derivatives is not prominently available in the reviewed literature. nih.govnih.gov The synthesis of these antimicrobials often involves precursors such as 2,4-dichloro-5-fluoroacetophenone or other specifically substituted fluorobenzoic acids. nih.gov
The difluorinated benzoic acid scaffold is a valuable component in the design of novel antiviral agents. A notable example is the compound 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), a derivative that has demonstrated significant antiviral activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Importantly, benzavir-2 has shown potency comparable to the standard therapy, acyclovir, and is also effective against acyclovir-resistant HSV isolates. nih.gov This suggests that compounds derived from difluorinated benzoic acids could offer new avenues for treating drug-resistant viral infections.
Another benzoic acid derivative, though not a direct derivative of the title compound, NC-5 (4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid), has shown potent anti-influenza activity. nih.govnih.gov It inhibits influenza A viruses, including oseltamivir-resistant strains, by targeting the viral neuraminidase and suppressing the expression of key viral proteins like nucleoprotein (NP) and matrix protein 1 (M1). nih.govnih.gov While the direct synthetic lineage from this compound is not established for NC-5, the efficacy of such benzoic acid derivatives underscores the potential of this chemical class in antiviral drug discovery. nih.govnih.gov
Table 2: Antiviral Benzoic Acid Derivatives
| Compound | Virus Targeted | Noted Activity |
| 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2) | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Active against acyclovir-resistant isolates. nih.gov |
| NC-5 | Influenza A Virus (including oseltamivir-resistant strains) | Inhibits neuraminidase and viral protein synthesis. nih.govnih.gov |
Glucagon receptor antagonists are being investigated as a therapeutic strategy for type 2 diabetes by lowering hepatic glucose production. While potent antagonists such as N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) have been developed, the current literature does not prominently feature this compound as a key precursor in the synthesis of these agents. nih.gov The development of these antagonists often involves other complex heterocyclic and aromatic building blocks. nih.gov
The derivatives of this compound exhibit their therapeutic effects through specific interactions with their biological targets. A deeper look into their mechanisms of action reveals the molecular basis for their activity.
The PARP inhibitor Olaparib, synthesized from a derivative of this compound, functions through a mechanism known as "PARP trapping". nih.gov In addition to competitively inhibiting the catalytic activity of PARP by binding to its NAD+ binding site, Olaparib also traps the PARP enzyme on the DNA at the site of a single-strand break. nih.gov This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, triggering cell death. patsnap.comresearchtopractice.com The cytotoxicity of different PARP inhibitors has been correlated with their PARP-trapping activity. nih.gov
For the antiviral compound 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), its activity against acyclovir-resistant HSV provides a key mechanistic insight. nih.gov Acyclovir resistance often arises from mutations in the viral thymidine (B127349) kinase or DNA polymerase. The efficacy of benzavir-2 against such strains suggests that it likely acts on a different viral or host target, thus bypassing the common resistance mechanisms.
The anti-influenza agent NC-5 provides another example of a targeted molecular mechanism. It inhibits the viral neuraminidase, an enzyme essential for the release of newly formed virus particles from an infected cell. nih.govnih.gov By blocking this enzyme, NC-5 prevents the spread of the virus to other cells. Furthermore, its ability to suppress the synthesis of viral nucleoprotein (NP) and matrix protein 1 (M1) indicates an interference with the later stages of viral replication. nih.gov
Biological Activity Studies (Mechanistic Focus)
Enzyme Inhibition Mechanisms (e.g., PARP1 Inhibition)
One of the most promising applications of this compound derivatives is in the development of enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a crucial enzyme involved in DNA repair, and its inhibition has emerged as a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2. nih.govnih.gov
The mechanism of PARP1 inhibition by derivatives of this compound involves the concept of "synthetic lethality." nih.gov In cancer cells with defective homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. nih.govfrontiersin.org These unrepaired double-strand breaks trigger cell death, selectively killing the cancer cells while sparing normal cells with functional HR repair. nih.gov
Derivatives incorporating the 2,4-difluorophenyl moiety have shown potent PARP1 inhibitory activity. nih.gov These inhibitors function by binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) binding site of the PARP1 enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 at the site of DNA damage. nih.govfrontiersin.org This trapping mechanism is a critical aspect of their cytotoxic effect. nih.gov
| Compound Class | Target Enzyme | Mechanism of Action | Therapeutic Implication |
| 2,4-Difluorophenyl-linker analogs | PARP1 | Competitive inhibition at the NAD⁺ binding site, PARP1 trapping | Cancer therapy, particularly for BRCA-deficient tumors nih.govnih.gov |
Interaction with Molecular Targets and Pathways
The interaction of this compound and its derivatives extends beyond single enzyme inhibition, influencing various molecular targets and cellular pathways. In the context of cancer, the inhibition of PARP1 by these compounds has downstream effects on several signaling cascades. nih.govfrontiersin.org
Furthermore, research has explored the role of related benzoic acid derivatives in modulating pathways associated with lipid metabolism. For instance, the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers, has been shown to induce apoptosis in tumor cells. nih.govnih.gov While direct studies on this compound's effect on FASN are limited, the broader class of modified benzoic acids presents a potential avenue for targeting metabolic pathways in cancer. nih.gov
The introduction of fluorine atoms into the benzoic acid structure can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. These modifications can lead to enhanced binding affinity and improved pharmacokinetic profiles.
Cholinesterase Reactivation
Interestingly, a related compound, 2-formylbenzoic acid, has demonstrated promising activity in reactivating cholinesterase enzymes that have been inhibited by organophosphorus compounds like diazinon. nih.gov In both in vitro and in vivo studies, 2-formylbenzoic acid was effective in reactivating acetylcholinesterase (AChE) in brain homogenate, even outperforming the standard reactivator, pralidoxime (B1201516) (2-PAM), in some instances. nih.gov The proposed mechanism for this reactivation is a Wittig-like reaction. nih.gov While this research focused on the non-fluorinated analog, it suggests a potential, yet unexplored, area of investigation for this compound in the context of counteracting nerve agent poisoning.
| Compound | Target | Effect | Potential Application |
| 2-Formylbenzoic acid | Diazinon-inhibited Cholinesterase | Reactivation of the enzyme nih.gov | Antidote for organophosphate poisoning nih.gov |
Antioxidant Properties and Free Radical Scavenging Mechanisms
Phenolic compounds, a class to which benzoic acid derivatives belong, are well-known for their antioxidant properties. nih.gov The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals through various mechanisms, including hydrogen atom transfer (HAT), stepwise electron transfer-proton transfer (SET-PT), and sequential proton loss-electron transfer (SPLET). preprints.org
The effectiveness of a benzoic acid derivative as an antioxidant is influenced by the nature and position of its substituents. Theoretical studies on various benzoic acid derivatives have shown that the presence of hydroxyl groups enhances their radical scavenging capabilities. preprints.org For instance, protocatechuic acid and gallic acid are potent antioxidants. preprints.org
While specific studies on the antioxidant properties of this compound are not extensively documented, the general principles of radical scavenging by benzoic acids suggest that it may possess some antioxidant activity. The electron-withdrawing nature of the fluorine atoms and the formyl group would likely modulate its redox potential and, consequently, its ability to donate a hydrogen atom or an electron to a free radical. The primary mechanisms by which benzoic acid derivatives scavenge free radicals include:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This is often the preferred mechanism in non-polar environments. preprints.org
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by the transfer of an electron to the radical. This mechanism is more common in polar solvents. preprints.org
The scavenging of various reactive oxygen species (ROS) such as the superoxide (B77818) anion radical (O₂•⁻) and the hydroxyl radical (•OH) is a key aspect of antioxidant activity. nih.govnih.gov
Antimicrobial Effects
Derivatives of fluorinated benzoic acids have been investigated for their antimicrobial properties. For example, a series of 1,3,4-oxadiazoles containing a 2,4-dichloro-5-fluorophenyl moiety have demonstrated antibacterial and antifungal activities. nih.gov Similarly, hydrazone derivatives of a pyrazole-containing benzoic acid have shown activity against Gram-positive bacteria. nih.gov
Applications in Materials Chemistry
Beyond its medicinal applications, this compound serves as a valuable building block in materials science.
Intermediate for Polymers, Resins, and Plastics
The chemical reactivity of the formyl and carboxylic acid groups, combined with the influence of the difluoro-phenyl ring, makes this compound a useful intermediate in the synthesis of specialized polymers, resins, and plastics. nih.gov The fluorine atoms can impart desirable properties to the resulting materials, such as thermal stability, chemical resistance, and altered optical and electronic properties. The formyl and carboxylic acid functionalities provide reactive sites for polymerization reactions, allowing for its incorporation into various polymer backbones.
Functional Materials Development (e.g., Photosensitizers)
Currently, there is a lack of specific, publicly available research detailing the direct application or derivatization of this compound in the development of functional materials such as photosensitizers. While the molecular structure of this compound, featuring a benzene (B151609) ring substituted with fluorine, a formyl group, and a carboxylic acid group, suggests its potential as a versatile building block in organic synthesis, its explicit use for creating photosensitizers or other functional materials is not documented in the accessible scientific literature.
The development of photosensitizers often involves the synthesis of complex organic molecules capable of absorbing light and transferring the energy to surrounding molecules, a critical process in applications like photodynamic therapy. These molecules typically possess extensive conjugated π-systems to achieve strong absorption in the visible or near-infrared regions of the electromagnetic spectrum. Although this compound could theoretically serve as a precursor for more complex aromatic systems, no published studies have demonstrated this synthetic pathway or the functional properties of any resulting materials.
Similarly, in the broader field of functional materials science, where molecules are designed for specific optical, electronic, or biological functions, there are no specific examples that originate from this compound. Research in this area is extensive, but the focus has been on other classes of compounds.
Therefore, no data tables or detailed research findings on the application of this compound in functional materials development can be provided at this time.
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of poly-substituted benzoic acids often involves multi-step processes that can be lengthy, low-yielding, and reliant on harsh or toxic reagents. chemicalbook.com For related compounds like 2,4-dichloro-3,5-difluorobenzoic acid, synthesis from commercially available precursors requires a sequence of reactions including nitration, reduction, diazotization, and chlorination. researchgate.netresearchgate.net Similar complex pathways are common for producing functionalized benzoic acids. chemicalbook.com
A significant future challenge is to develop more streamlined and environmentally benign synthetic methods. Research should focus on:
Novel Catalytic Systems: Investigating new catalysts, such as palladium-based systems, could enable more direct and efficient functionalization of aromatic rings, potentially reducing the number of synthetic steps. researchgate.net
Green Chemistry Principles: The development of synthetic protocols that minimize waste, avoid toxic solvents, and use less hazardous reagents is crucial for sustainable industrial application. researchgate.net
Table 1: Comparison of Synthetic Approaches for Functionalized Benzoic Acids
| Feature | Conventional Routes (Inferred) | Future Sustainable Routes |
|---|---|---|
| Typical Steps | Nitration, Reduction, Diazotization, Halogenation researchgate.netresearchgate.net | Direct C-H functionalization, Catalytic carbonylation researchgate.net |
| Reagents | Strong acids (H₂SO₄), Nitrating agents (HNO₃), Toxic reagents chemicalbook.comresearchgate.netresearchgate.net | Greener solvents, Less toxic catalysts, Reduced use of hazardous chemicals researchgate.net |
| Efficiency | Often multi-step with moderate to low overall yields chemicalbook.com | Fewer steps, Higher atom economy, Improved overall yield |
| Sustainability | High waste generation, Potential environmental impact | Reduced waste, Adherence to green chemistry principles |
Exploration of Novel Biological Activities and Therapeutic Targets
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The scaffold of 2,4-Difluoro-5-formylbenzoic acid is related to other compounds with known biological activities. For instance, 2-fluoro-5-formylbenzoic acid serves as a precursor in the synthesis of antihistamines, antidepressants, and antimicrobial agents. fluoromart.com Furthermore, derivatives of 4-hydroxy-5-formylbenzoic acid have demonstrated antimicrobial activity against Gram-positive bacteria. nih.gov
Future research should involve a systematic exploration of the biological potential of this compound and its derivatives. Key areas for investigation include:
Antimicrobial Screening: Testing against a broad panel of bacteria and fungi to identify potential new antimicrobial agents. fluoromart.comnih.gov
Enzyme Inhibition: The compound could be a candidate for targeting enzymes where its specific electronic and steric properties can be exploited for binding. For example, protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity, has been explored with other fluorinated benzoic acid derivatives. researchgate.net
Plant Biology: Related dihydroxybenzoic acids have been identified as bioactive molecules involved in plant immunity and disease resistance. nih.gov Investigating the role of this compound in plant signaling pathways could open new avenues in agricultural science.
Table 2: Potential Areas for Biological Investigation
| Research Area | Potential Target/Application | Rationale based on Analogous Compounds |
|---|---|---|
| Antimicrobial | Gram-positive bacteria, Fungi | Derivatives of formylbenzoic and fluorobenzoic acids show antimicrobial properties. fluoromart.comnih.gov |
| Metabolic Disease | Protein Tyrosine Phosphatase 1B (PTP1B) | Related fluorinated benzoic acids are intermediates for PTP1B-targeting agents. researchgate.net |
| Central Nervous System | Receptors for antihistamines/antidepressants | The 2-fluoro-5-formylbenzoic acid analog is a known precursor. fluoromart.com |
| Plant Science | Plant immune response pathways | Dihydroxybenzoic acid derivatives are active in plant defense. nih.gov |
Advanced Computational Approaches for Structure-Based Drug Design
Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.govmdpi.com These methods can be broadly categorized as structure-based, which rely on the 3D structure of the biological target, or ligand-based, which use information from known active molecules. nih.govnih.gov
For a molecule like this compound, computational approaches offer a path to rationally design novel derivatives with enhanced activity and optimized properties. Future research efforts in this domain should include:
Virtual High-Throughput Screening (vHTS): Once a biological target is identified, computational libraries derived from the this compound scaffold can be screened in silico to prioritize compounds for synthesis and testing. nih.govcompchemhighlights.org
Pharmacophore Modeling and QSAR: If a series of active derivatives is discovered, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to build predictive models that guide the design of more potent compounds. nih.gov
ADMET Prediction: Computational tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. mdpi.com
Table 3: Application of Computational Methods in Drug Design
| Computational Method | Objective | Application to this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target protein. | Docking derivatives into the active site of a validated enzyme (e.g., PTP1B). mdpi.com |
| Virtual Screening | Identify potential hit compounds from large databases. | Screening for molecules with similar features to find novel therapeutic targets. compchemhighlights.org |
| QSAR | Correlate chemical structure with biological activity. | Developing models to predict the activity of new derivatives based on physicochemical properties. nih.gov |
| ADMET Modeling | Predict drug-like properties and potential toxicity. | Evaluating derivatives for favorable pharmacokinetic profiles early in development. mdpi.com |
Integration into Complex Molecular Architectures for Advanced Materials
The unique combination of reactive functional groups (aldehyde and carboxylic acid) and the presence of fluorine atoms makes this compound an attractive building block for advanced materials. The aldehyde allows for condensation reactions, while the carboxylic acid is suitable for esterification or amidation, enabling its incorporation into polymers. Related fluorinated compounds are used as intermediates in the preparation of polymers, resins, and plastics. fluoromart.com
Future research can focus on leveraging these features to create materials with tailored properties:
Specialty Polymers: Incorporation as a monomer could yield polymers with enhanced thermal stability, chemical resistance, and specific optical properties conferred by the fluorinated aromatic ring.
Functional Materials: The compound could be a key intermediate for synthesizing more complex molecules with specific functions. For example, related fluorinated heterocyclic compounds are being investigated as potential photoinduced nitric oxide donors, which have applications in medicine and materials science. mdpi.com
Liquid Crystals: Benzoic acid derivatives are widely used in the synthesis of liquid crystal materials. chemicalbook.com The specific geometry and polarity of this compound could be exploited to design new liquid crystalline compounds.
Table 4: Potential Applications in Materials Science
| Material Type | Method of Integration | Potential Properties/Applications |
|---|---|---|
| High-Performance Polymers | Polycondensation using aldehyde and carboxylic acid groups. | Enhanced thermal stability, chemical resistance, specific dielectric properties. |
| Photoactive Materials | Serve as a precursor for larger heterocyclic systems. | Development of photoinduced nitric oxide donors or other light-sensitive materials. mdpi.com |
| Liquid Crystals | Use as a core structural unit in mesogen design. | Creation of new materials for display technologies and optical sensors. chemicalbook.com |
| Functional Resins | Covalent bonding into a cross-linked network. | Materials for advanced coatings, adhesives, or composites. fluoromart.com |
Q & A
Q. What are the recommended synthetic routes for 2,4-Difluoro-5-formylbenzoic acid, and what parameters are critical for reaction optimization?
Methodological Answer: Synthesis of this compound typically involves sequential functionalization of a benzoic acid scaffold. Key steps include fluorination, formyl group introduction, and carboxylate stabilization. For example:
- Fluorination: Electrophilic aromatic substitution or halogen exchange (Halex reaction) using reagents like HF or KF under controlled temperatures (e.g., 60–100°C) .
- Formylation: Directed ortho-metalation (DoM) or Vilsmeier-Haack reaction to introduce the formyl group at the 5-position. Solvent choice (e.g., DMF or THF) and reaction time are critical to avoid over-oxidation .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product .
Critical Parameters: Monitor pH during fluorination (optimal range: 10–10.2), control reaction exothermicity, and ensure anhydrous conditions for formylation to prevent hydrolysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid generating aerosols .
- Waste Disposal: Segregate waste in labeled containers and collaborate with certified biohazard disposal services to comply with environmental regulations .
- Emergency Response: For skin contact, rinse immediately with water for 15+ minutes. In case of inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of fluorine and formyl groups in this compound synthesis?
Methodological Answer:
- Fluorine Positioning: Use directing groups (e.g., boronic esters) to enhance regioselectivity during electrophilic fluorination. Monitor reaction progress via HPLC to identify intermediates .
- Formyl Group Control: Employ protecting groups (e.g., acetals) for the carboxylic acid moiety during formylation to prevent unwanted side reactions. Kinetic studies (e.g., in situ IR) can identify optimal reaction windows .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to improve yield. For example, Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency in trifluoromethylation .
Q. How should contradictions in spectroscopic data (e.g., NMR, IR) during derivative characterization be resolved?
Methodological Answer:
- Cross-Validation: Compare experimental NMR chemical shifts with computational predictions (DFT calculations) to confirm substituent positions .
- IR Analysis: Use deuterated solvents (e.g., DMSO-d₆) to minimize overlapping peaks. Assign carbonyl (C=O) stretches (1680–1720 cm⁻¹) and formyl (CHO) bands (2700–2900 cm⁻¹) via difference spectroscopy .
- Mass Spectrometry: High-resolution MS (HRMS) can distinguish between isobaric derivatives (e.g., isomers with fluorine vs. chlorine substituents) .
Q. What structural modifications of this compound enhance bioactivity while maintaining solubility for pharmaceutical applications?
Methodological Answer:
- Bioactivity Enhancement: Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to increase electrophilicity for nucleophilic targets. Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) .
- Solubility Optimization: Incorporate polar substituents (e.g., -OH or -NH₂) on the benzene ring or use prodrug strategies (e.g., esterification of the carboxylic acid) to improve aqueous solubility .
- Computational Modeling: Perform molecular docking (AutoDock/Vina) to predict binding affinities with target proteins and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
